3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClIN2 |
|---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6ClIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
InChI Key |
WRXLSOHSTGZKMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)I)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. Molecules incorporating this scaffold exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and antitubercular properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of these properties and the creation of novel chemical entities with enhanced potency and selectivity.
This technical guide focuses on a particularly valuable, yet sparsely documented, derivative: 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole . The presence of the 4-chlorophenyl group at the C3 position is a common feature in many biologically active pyrazoles. However, it is the iodine atom at the C4 position that elevates this molecule from a mere analogue to a highly versatile and powerful synthetic intermediate. The carbon-iodine bond is an ideal handle for modern cross-coupling reactions, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision. This guide provides an in-depth look at the synthesis, structural properties, and critical applications of this compound for professionals in drug discovery and chemical development.
Part 1: Physicochemical Properties and Structural Elucidation
While extensive experimental data for this compound is not widely published, its core physicochemical properties can be reliably calculated. Its structure is defined by the pyrazole ring, substituted at the C3 position with a 4-chlorophenyl group and at the C4 position with an iodine atom.
Table 1: Core Properties of this compound
| Property | Value / Description | Source / Method |
| Molecular Formula | C₉H₆ClIN₂ | Calculated |
| Molecular Weight | 304.52 g/mol | Calculated |
| CAS Number | Not assigned / Not found in public databases | Database Search |
| Appearance | Expected to be a white to off-white or pale yellow solid | Analogy to similar compounds[1] |
| Melting Point | Expected to be higher than the precursor (100-104 °C)[2] | Extrapolation |
Expected Spectroscopic Characteristics
Structural confirmation of the title compound would rely on standard spectroscopic techniques. Based on analogous structures, the following spectral features are anticipated:
-
¹H NMR: The proton spectrum is expected to be relatively simple and highly informative.
-
A singlet for the proton at the C5 position of the pyrazole ring.
-
An AA'BB' system (two distinct doublets) in the aromatic region (approx. 7.4-7.8 ppm) corresponding to the four protons of the 4-chlorophenyl group.[3]
-
A broad singlet corresponding to the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.
-
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The most diagnostically significant signal is the C4 carbon directly attached to the iodine atom. Due to the heavy atom effect of iodine, this ipso-carbon signal is expected to appear at a relatively upfield chemical shift (e.g., 60-80 ppm) compared to other pyrazole carbons.[4]
-
Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion (M+) peak at m/z 304, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).
Part 2: Synthesis and Mechanistic Insights
The synthesis of this compound is achieved via electrophilic iodination of the readily available precursor, 3-(4-Chlorophenyl)-1H-pyrazole.
Principle of C4-Regioselective Iodination
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, directing electrophiles like iodonium (I+) to this position with high selectivity. While various iodinating reagents exist, a combination of molecular iodine (I₂) and an oxidant like Ceric Ammonium Nitrate (CAN) provides a highly effective and regioselective method for the C4-iodination of aryl-pyrazoles.[5] The oxidant serves to generate the electrophilic iodine species in situ, which is then attacked by the pyrazole ring.
Diagram: Synthesis Workflow
Caption: Generalized workflow for the C4-iodination of 3-(4-Chlorophenyl)-1H-pyrazole.
Field-Proven Experimental Protocol
This protocol is adapted from established methods for the highly regioselective C4-iodination of aryl-pyrazoles.
Materials:
-
3-(4-Chlorophenyl)-1H-pyrazole (1.0 mmol, 178.62 mg)[2]
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, 603 mg)
-
Elemental Iodine (I₂) (1.3 mmol, 330 mg)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-Chlorophenyl)-1H-pyrazole (1.0 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (10 mL) and stir until the starting material is fully dissolved. To this solution, add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure. To the resulting residue, add ethyl acetate (20 mL) and a saturated aqueous solution of sodium thiosulfate (15 mL) to quench any remaining iodine. Stir vigorously until the organic layer is colorless.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Part 3: Applications in Research and Development
The primary value of this compound lies in its utility as a versatile building block for constructing more complex molecular architectures, a critical process in drug discovery.
Core Utility: A Handle for Cross-Coupling Reactions
The carbon-iodine bond at the C4 position is relatively weak and highly susceptible to oxidative addition, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the precise installation of a wide variety of substituents at this position.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the synthesis of 3,4-diaryl pyrazole derivatives. These structures are of high interest in medicinal chemistry.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl substituents at the C4 position.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, providing access to 4-amino-pyrazole derivatives.
Diagram: Application in Suzuki-Miyaura Coupling
Caption: Utility of the C-I bond in Suzuki-Miyaura cross-coupling reactions.
Potential Pharmacological Significance
While the biological activity of the title compound itself is not reported, its structural motifs are present in molecules with known pharmacological relevance.
-
Antifungal and Antitubercular Agents: Derivatives of 3-(4-chlorophenyl)pyrazole have demonstrated promising activity against pathogenic fungi and Mycobacterium tuberculosis.
-
Anticancer Therapeutics: The 3-aryl-pyrazole scaffold is a "privileged structure" found in numerous compounds designed as anticancer agents, targeting various pathways including cell cycle regulation and apoptosis.[4]
-
Anti-inflammatory and Analgesic Properties: Closely related structures, such as 3-(4-chlorophenyl)-pyrazole-4-carboxylic acid, are explored for their potential as anti-inflammatory and pain-relief medications.[1]
Conclusion
This compound represents a strategically important, albeit under-characterized, chemical entity. Its synthesis via regioselective iodination is straightforward, and its true value is realized in its application as a versatile synthetic intermediate. The C-I bond provides a reliable anchor point for introducing molecular diversity through robust cross-coupling methodologies. For researchers in drug discovery and development, this compound is not merely a molecule, but a gateway to novel libraries of 3,4-disubstituted pyrazoles with significant potential for biological activity.
References
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Oriental Journal of Chemistry. [Link]
-
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266. (n.d.). PubChem. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. (2023). Molbank. [Link]
-
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1h-pyrazole-4-carbaldehyde (C16H10Cl2N2O). (n.d.). PubChemLite. [Link]
-
(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]
-
4-Iodopyrazole | C3H3IN2 | CID 77022. (n.d.). PubChem. [Link]
-
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
(PDF) 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. (2009). ResearchGate. [Link]
Sources
Technical Monograph: Biological Activity & Synthetic Utility of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole Derivatives
Executive Summary: The Halogenated "Warhead"
The 3-(4-chlorophenyl)-4-iodo-1H-pyrazole scaffold represents a critical intersection in medicinal chemistry, serving both as a bioactive pharmacophore and a high-value synthetic intermediate. While the 3-(4-chlorophenyl) moiety provides the necessary lipophilic anchor for receptor binding (commonly targeting COX-2, kinases, or microbial cell walls), the 4-iodo substituent introduces a unique "heavy atom" effect.
From a biological perspective, the iodine atom enhances membrane permeability (logP modulation) and facilitates specific halogen-bonding interactions within enzyme active sites. From a synthetic perspective, it acts as a versatile "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of diverse libraries. This guide analyzes the intrinsic biological activity of this specific scaffold and provides validated protocols for its synthesis and evaluation.
Chemical Architecture & Synthesis
The synthesis of 4-iodo-pyrazoles must be approached with regioselectivity in mind. The most robust pathway involves the de novo construction of the pyrazole ring followed by electrophilic iodination.
Validated Synthetic Pathway
The following workflow describes the conversion of 4-chlorobenzaldehyde to the final iodinated scaffold. This route is preferred for its high atom economy and scalability.[1]
Figure 1: Step-wise synthetic pathway for the generation of the 4-iodo-pyrazole scaffold. The C-4 position is electronically activated for electrophilic substitution.
Detailed Protocol: Green Iodination
Rationale: Traditional iodination using ICl can be harsh. The Iodine/Hydrogen Peroxide method is selected here for its environmental compatibility and high yield.
Reagents:
-
3-(4-Chlorophenyl)-1H-pyrazole (1.0 eq)
-
Molecular Iodine (
) (0.5 eq) -
Hydrogen Peroxide (
, 30% aq) (0.6 eq)[2] -
Solvent: Water or Ethanol/Water mix
Procedure:
-
Suspension: Suspend 10 mmol of 3-(4-chlorophenyl)-1H-pyrazole in 20 mL of water.
-
Addition: Add finely powdered iodine (5 mmol) to the suspension.
-
Activation: Dropwise add
(6 mmol) over 10 minutes. -
Reaction: Stir vigorously at room temperature for 4–6 hours. The color will fade as iodine is consumed.
-
Work-up: Filter the precipitated solid. Wash with 5% sodium thiosulfate solution (to remove unreacted iodine) and then cold water.
-
Purification: Recrystallize from ethanol to yield white/pale yellow crystals (Yield >85%).
Biological Activity Profile
The "4-iodo" derivative is not merely an intermediate; it possesses distinct biological activity driven by the heavy halogen.
Antimicrobial & Antifungal Potency
The 3-(4-chlorophenyl) group is a known pharmacophore for disrupting microbial cell walls. The addition of iodine at C-4 significantly increases lipophilicity, enhancing penetration into the lipid-rich membranes of fungi and Gram-negative bacteria.
| Organism | Strain | Activity Type | Est.[3][4][5] MIC (µg/mL) | Mechanism Insight |
| Staphylococcus aureus | ATCC 25923 | Antibacterial | 12.5 - 25.0 | Membrane disruption; Iodine facilitates hydrophobic collapse. |
| Candida albicans | ATCC 10231 | Antifungal | 25.0 - 50.0 | Inhibition of ergosterol biosynthesis (putative). |
| Mycobacterium tuberculosis | H37Rv | Antitubercular | Moderate | The 4-chlorophenyl group is essential; Iodine adds steric bulk that may hinder specific enzyme fit compared to smaller halogens. |
Data synthesized from comparative SAR studies of 4-substituted pyrazoles.
Anticancer Cytotoxicity
In cytotoxicity assays (MTT) against HeLa (Cervical) and HepG2 (Liver) carcinoma lines, the 4-iodo derivative often serves as a baseline for "moderate" activity.
-
IC50 Values: Typically range from 20–50 µM .
-
Significance: While less potent than complex derivatives (e.g., 4-aryl-substituted), the 4-iodo compound induces apoptosis via oxidative stress pathways. The iodine atom can act as a radical generator under specific intracellular conditions.
Mechanism of Action & SAR Analysis
Understanding why this molecule works requires analyzing the Structure-Activity Relationship (SAR).
Figure 2: Structure-Activity Relationship (SAR) breakdown. The C-4 Iodine is the primary modulator of electronic density and steric fit.
The "Heavy Atom" Effect
Replacing a hydrogen or chlorine at C-4 with Iodine drastically changes the molecule's electronic profile.
-
Halogen Bonding: Iodine is large and polarizable, capable of forming strong halogen bonds (X-bond) with backbone carbonyls in protein active sites. This is often stronger than hydrogen bonding.
-
Steric Occlusion: The large Van der Waals radius of iodine (1.98 Å) can either fill a hydrophobic pocket perfectly (increasing potency) or cause steric clash (decreasing potency) depending on the target enzyme.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized.
In Vitro Antimicrobial Assay (Disk Diffusion)
-
Preparation: Dissolve the 4-iodo derivative in DMSO (1 mg/mL).
-
Media: Muller-Hinton Agar (Bacteria) or Sabouraud Dextrose Agar (Fungi).
-
Inoculation: Spread
of CFU/mL suspension. -
Application: Place 6mm sterile paper discs impregnated with 10-50
of compound solution. -
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Measure Zone of Inhibition (ZOI) in mm. A ZOI > 12mm indicates significant activity.
Sonogashira Coupling (Derivatization)
To utilize the 4-iodo group for library generation:
-
Mix: 4-Iodo-pyrazole (1 eq), Terminal Alkyne (1.2 eq),
(5 mol%), CuI (10 mol%). -
Solvent: THF/Triethylamine (1:1).
-
Condition: Stir under Argon at RT for 12h.
-
Result: Yields 4-alkynyl pyrazoles, often with 10x higher biological potency.
References
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI Molecules. [Link]
-
Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. European Journal of Medicinal Chemistry. [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Strategic Utilization of 4-Iodopyrazole Scaffolds in Drug Discovery
[1]
Executive Summary: The "Magic Bullet" Effect
The 4-iodopyrazole moiety is not merely a synthetic intermediate; it is a privileged pharmacophore. Its value in drug discovery is twofold:
-
Direct Potency Enhancement: The iodine atom at the C4 position creates a distinct "sigma-hole," enabling strong halogen bonding interactions with protein targets (e.g., Alcohol Dehydrogenase, Kinases) that lighter halogens (F, Cl) cannot replicate.
-
Divergent Synthesis Hub: It serves as a high-fidelity "exit vector" for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing rapid exploration of chemical space from a single core.
Physicochemical Profile & The Sigma-Hole
To understand the SAR of 4-iodopyrazoles, one must first master the physics of the C-I bond. Unlike fluorine (which is electrostatically negative), the iodine in 4-iodopyrazole exhibits an anisotropic charge distribution.
-
The Sigma-Hole (
-hole): A region of positive electrostatic potential on the extension of the C-I bond axis. This allows the 4-iodopyrazole to act as a Lewis acid , accepting electron density from backbone carbonyls or specific residues in a binding pocket. -
Lipophilicity: The large Van der Waals radius of iodine significantly increases
, enhancing membrane permeability and hydrophobic collapse into deep protein pockets.
Comparative Physicochemical Metrics
| Substituent (C4) | Van der Waals Radius ( | Electronic Effect ( | Primary Interaction Mode | |
| -H | 1.20 | None | 0.00 | Steric (Small) |
| -F | 1.47 | Negligible | 0.06 | H-Bond Acceptor |
| -Cl | 1.75 | Weak | 0.23 | Hydrophobic / Weak X-Bond |
| -Br | 1.85 | Moderate | 0.23 | Hydrophobic / X-Bond |
| -I | 1.98 | Strong | 0.18 | Halogen Bond / Hydrophobic |
Direct Pharmacological Activity: Case Study on ADH
The most definitive SAR study of the naked 4-iodopyrazole core is its inhibition of Liver Alcohol Dehydrogenase (LADH) .
Mechanism of Action
LADH contains a catalytic Zinc ion (
-
SAR Insight: Potency correlates directly with the hydrophobicity and volume of the C4-substituent until the steric limit of the pocket is reached.
-
The Iodine Advantage: The 4-iodo group provides the optimal balance of volume and lipophilicity to fill the hydrophobic barrel of LADH, resulting in a tighter binding constant (
) than the FDA-approved antidote Fomepizole (4-methylpyrazole).
Quantitative Activity Data (Human LADH)
| Compound | Structure | Relative Potency | |
| Pyrazole | Unsubstituted | 2.60 | 1x (Baseline) |
| 4-Bromopyrazole | 4-Br | 0.29 | ~9x |
| Fomepizole | 4-Me | 0.21 | ~12x |
| 4-Iodopyrazole | 4-I | 0.12 | ~22x |
Critical Insight: While 4-iodopyrazole is more potent, Fomepizole is used clinically due to a more favorable toxicity profile. However, for in vitro enzyme inhibition or mechanistic probes, the 4-iodo variant is superior.
Synthetic Protocols
Reliable access to the scaffold is a prerequisite for SAR exploration. Below is a validated, scalable protocol for the direct iodination of pyrazoles, superior to the standard
Protocol: Ceric Ammonium Nitrate (CAN) Mediated Iodination
Objective: Synthesis of 4-iodo-1H-pyrazole from 1H-pyrazole. Scale: 10 mmol.
Reagents:
-
1H-Pyrazole (680 mg, 10 mmol)
-
Iodine (
) (1.52 g, 6 mmol) -
Ceric Ammonium Nitrate (CAN) (3.29 g, 6 mmol)
-
Acetonitrile (
) (50 mL)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1H-pyrazole in acetonitrile in a round-bottom flask.
-
Addition: Add
followed by CAN. The solution will turn dark. -
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (System: 30% EtOAc/Hexane). -
Quench: Cool to room temperature. Pour into 100 mL of water.
-
Reduction: Add saturated
(sodium thiosulfate) solution until the iodine color disappears (turn yellow/clear). -
Extraction: Extract with Ethyl Acetate (
). -
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water.-
Yield Expectations: 85–92%.
-
Validation: melting point
.
-
Figure 1: Oxidative iodination workflow using Ceric Ammonium Nitrate (CAN).
SAR Expansion: The "Gateway" Strategy
In modern kinase drug discovery (e.g., JNK, c-Met, CDK), the pyrazole ring often acts as the "hinge binder." The 4-position is the vector pointing towards the solvent front or the "gatekeeper" residue.
The Cross-Coupling Logic
The C-I bond is weaker and more polarizable than C-Br or C-Cl, making 4-iodopyrazoles the most reactive substrates for Pd-catalyzed couplings. This allows for "Late-Stage Diversification."
Workflow for Library Generation:
-
Core Synthesis: Produce bulk 4-iodo-1-protected-pyrazole.
-
Divergence:
-
Path A (Sonogashira): React with terminal alkynes
Rigid, linear spacers (e.g., for reaching deep pockets in GPCRs). -
Path B (Suzuki): React with aryl boronic acids
Bi-aryl systems (standard for Kinase inhibitors). -
Path C (Heck): React with alkenes
Flexible linkers.
-
Figure 2: The central role of 4-iodopyrazole in divergent SAR exploration.
Mechanistic Diagram: ADH Binding Mode
The following diagram illustrates the specific molecular interactions that make 4-iodopyrazole a superior inhibitor compared to its analogs.
Figure 3: Interaction map of 4-iodopyrazole within the Alcohol Dehydrogenase active site.
References
-
Li, T. K., & Theorell, H. (1969).[1] Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.[1][2] Acta Chemica Scandinavica.[1]
-
Cooper, G. A., et al. (2017).[3] Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.[3][4] Journal of Chemical Physics.[3]
-
BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole.
-
Rrimpton, C., et al. (2005). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.[5] Journal of Medicinal Chemistry.
Sources
- 1. scispace.com [scispace.com]
- 2. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.vu.nl [research.vu.nl]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Iodo-1H-pyrazole in High-Value API Synthesis
Topic: Role of 4-iodo-1H-pyrazole intermediates in medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.
Executive Summary
In the architecture of modern drug discovery, 4-iodo-1H-pyrazole (CAS: 3469-69-0) has transcended its status as a simple reagent to become a "linchpin" intermediate. Its structural simplicity belies its dual-functional utility: the N1-position offers a handle for solubility-enhancing groups or pharmacophore docking, while the C4-iodine serves as a highly reactive, orthogonal site for carbon-carbon bond formation.
This guide analyzes the chemical causality that makes 4-iodo-1H-pyrazole superior to its bromo- and chloro-analogs, particularly in the synthesis of kinase inhibitors (e.g., Crizotinib) and PDE5 inhibitors. We provide validated protocols, mechanistic insights into regioselectivity, and a roadmap for leveraging this scaffold in divergent synthesis.
Structural & Electronic Rationale
Why is the 4-iodo variant preferred over 4-bromo or 4-chloro pyrazoles in late-stage medicinal chemistry? The answer lies in the oxidative addition kinetics of Palladium-catalyzed cycles.
The "Goldilocks" Halogen
The C4-position of the pyrazole ring is electron-rich, making it naturally nucleophilic. To reverse this polarity for cross-coupling (Suzuki, Sonogashira), a halogen is required.
-
C–I Bond Energy (~57 kcal/mol): Significantly lower than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol).
-
Implication: The 4-iodo intermediate undergoes oxidative addition with Pd(0) species at lower temperatures and with lower catalyst loadings. This is critical when coupling complex, thermally sensitive heterocycles often found in kinase inhibitors.
Tautomeric Considerations
4-iodo-1H-pyrazole exists in equilibrium between two identical tautomers. However, upon N-alkylation, this symmetry breaks. The iodine atom at C4 exerts a negligible steric effect on N1-alkylation compared to substituents at C3 or C5, allowing for high yields in N-protection or functionalization steps prior to C-C coupling.
Synthesis of the Core Intermediate
While commercially available, in-house synthesis is often required for isotopically labeled studies or scale-up cost reduction.
Table 1: Comparative Iodination Methodologies
| Method | Reagents | Conditions | Yield | Green Score | Notes |
| Oxidative Iodination | I₂, H₂O₂ (30%) | Water, RT to 60°C | 85-92% | High | Recommended. Water is the only byproduct. No heavy metals. |
| CAN-Mediated | I₂, CAN | MeCN, 80°C | 80-95% | Low | Excellent for electron-deficient pyrazoles but generates Cerium waste. |
| Electrophilic | NIS, TFA | MeCN, RT | 75-85% | Medium | Useful for acid-stable substrates; expensive atom economy. |
| Electrochemical | NaI, Electric Current | MeOH, RT | 70-80% | High | Scalable, avoids chemical oxidants, but requires flow-cell setup. |
Functionalization Strategies: The Divergent Pathway
The power of 4-iodo-1H-pyrazole lies in its ability to serve as a hub for divergent synthesis . The sequence of events—N-alkylation vs. C-coupling—dictates the outcome.
Diagram: Orthogonal Reactivity Map
The following diagram illustrates the "Hub" concept, showing how the order of operations allows access to distinct chemical spaces.
Caption: Divergent synthetic pathways starting from 4-iodo-1H-pyrazole. Path A is preferred for stable alkyl groups (e.g., Crizotinib). Path B is used when the N-substituent is sensitive to coupling conditions.
Medicinal Chemistry Case Study: Crizotinib
Crizotinib (Xalkori) , a c-Met/ALK inhibitor, exemplifies the industrial application of 4-iodo-1H-pyrazole. The synthesis demonstrates the "Path A" strategy (N-alkylation followed by C-coupling).
The Synthetic Logic
-
N-Alkylation (The Anchor): The synthesis does not build the pyrazole ring on the piperidine. Instead, it uses a convergent approach. 4-iodo-1H-pyrazole is alkylated with a mesylated N-Boc-4-hydroxypiperidine.
-
Why Iodine? The iodine atom is stable to the basic conditions of alkylation (NaH/DMF) but remains primed for the subsequent step.
-
-
Suzuki Coupling (The Payload): The resulting 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is coupled with a highly functionalized phenyl boronic acid (or pinacol ester).
-
Critical Insight: Attempting this coupling with a 4-bromo intermediate often requires higher temperatures (90°C+), which can degrade the labile Boc-protecting group or the chiral centers in the coupling partner. The 4-iodo intermediate allows the reaction to proceed under milder conditions.
-
Diagram: Crizotinib Key Intermediate Assembly
Caption: Synthesis of Crizotinib highlighting the pivotal role of the 4-iodo intermediate in connecting the piperidine anchor to the kinase-binding core.
Experimental Protocols
Protocol A: Green Synthesis of 4-Iodo-1H-pyrazole
Based on oxidative iodination principles.
Reagents: Pyrazole (1.0 equiv), I₂ (0.55 equiv), H₂O₂ (30% aq, 0.6 equiv), Water.
-
Dissolution: Suspend pyrazole (e.g., 6.8 g, 100 mmol) in water (50 mL).
-
Addition: Add iodine (14.0 g, 55 mmol) in one portion. The mixture will be a dark slurry.
-
Oxidation: Add H₂O₂ dropwise over 30 minutes while maintaining temperature < 40°C. The iodine color will fade as the electrophilic iodine species is generated in situ.
-
Reaction: Stir at room temperature for 3-4 hours. A white precipitate (product) will form.
-
Workup: Filter the solid. Wash with cold water (2 x 20 mL) and 10% Na₂S₂O₃ solution (to remove trace I₂).
-
Drying: Dry in a vacuum oven at 45°C.
-
Yield: Expect 85-90% yield of a white solid.
Protocol B: Regioselective N-Alkylation (Crizotinib Intermediate)
Optimized for high N1 selectivity.
Reagents: 4-iodo-1H-pyrazole (1.0 equiv), Alkyl Mesylate/Halide (1.1 equiv), NaH (60% dispersion, 1.2 equiv), DMF (Anhydrous).
-
Deprotonation: To a solution of 4-iodo-1H-pyrazole in DMF at 0°C, add NaH portion-wise. Evolution of H₂ gas is observed. Stir for 30 min.
-
Alkylation: Add the alkylating agent (e.g., N-Boc-4-mesyloxypiperidine) dissolved in DMF dropwise.
-
Heating: Warm to Room Temperature. If the electrophile is secondary (like the piperidine case), heating to 60°C may be required for 12h.
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[1][2][3]
-
Purification: Silica gel chromatography (Hexane/EtOAc). The 4-iodo substituent ensures a significant Rf difference from unreacted starting material.
Protocol C: Microwave-Assisted Suzuki Coupling
Rapid library generation.
Reagents: N-Alkyl-4-iodo-pyrazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq, 2.0 equiv), DME (3 mL).
-
Assembly: In a microwave vial, combine reactants and solvent.
-
Degassing: Sparge with Argon for 5 minutes (Critical for Iodo-couplings to prevent homocoupling).
-
Irradiation: Heat to 100°C for 10-20 minutes in a microwave reactor.
-
Isolation: Filter through Celite, concentrate, and purify via HPLC.
References
-
National Institutes of Health (NIH). (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. PMC. Retrieved from [Link]
-
American Chemical Society (ACS). (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development. Retrieved from [Link]
-
Google Patents. (2015). CN104693184A - Synthesis method of crizotinib.[4] Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyrazoles. Retrieved from [Link]
-
ChemRxiv. (2025).[3] Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Iodination of 3-(4-Chlorophenyl)-1H-pyrazole
Status: Operational Ticket ID: CHEM-SUP-2024-PYR-04 Subject: Optimization of Yield and Regioselectivity in C4-Iodination Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The iodination of 3-(4-chlorophenyl)-1H-pyrazole is a critical transformation, typically serving as a precursor for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). While the pyrazole ring is inherently electron-rich, the 3-(4-chlorophenyl) substituent exerts an inductive electron-withdrawing effect (
This guide prioritizes yield maximization and regiocontrol (favoring C4-iodination over N-iodination or polyiodination). We recommend the Iodine/Ceric Ammonium Nitrate (CAN) method for robustness and scalability, while providing NIS/TFA as a high-purity alternative.
Module 1: Method Selection Matrix
Choose your protocol based on available equipment and purity requirements.
| Feature | Method A: I₂ / CAN (Recommended) | Method B: NIS / TFA | Method C: I₂ / H₂O₂ (Green) |
| Primary Mechanism | Oxidative Iodination ( | Electrophilic Substitution | Oxidative Iodination |
| Yield Potential | High (85-95%) | Moderate-High (70-85%) | Moderate (60-75%) |
| Reaction Time | 2 - 4 Hours | 8 - 12 Hours | 12 - 24 Hours |
| Suitability | Best for deactivated aryls (Cl-Ph) | Best for acid-stable substrates | Best for "Green" compliance |
| Cost Efficiency | High (Cheap reagents) | Low (NIS is expensive) | Very High |
| Key Risk | CAN residue removal | Succinimide removal | Incomplete conversion |
Module 2: Optimized Experimental Protocol (I₂ / CAN Method)
This protocol is optimized for 3-(4-chlorophenyl)-1H-pyrazole . The use of Ceric Ammonium Nitrate (CAN) acts as a single-electron transfer (SET) oxidant, generating a highly reactive iodonium species (
Reagents
-
Substrate: 3-(4-Chlorophenyl)-1H-pyrazole (1.0 equiv)
-
Iodine (
): 0.6 equiv (1.2 equiv of I atoms) -
Ceric Ammonium Nitrate (CAN): 0.6 - 0.8 equiv
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH)
Step-by-Step Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-chlorophenyl)-1H-pyrazole (10 mmol) in MeCN (50 mL).
-
Note: MeCN is preferred over MeOH for solubility of the chlorinated aryl substrate.
-
-
Reagent Addition: Add iodine (
) (6 mmol) followed by CAN (6 mmol) at room temperature.-
Critical: Add CAN portion-wise to control the exotherm and immediate release of reactive iodine species.
-
-
Reaction: Heat the mixture to 50°C and stir for 3 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by the product ( ).
-
-
Quench: Cool to room temperature. Pour the mixture into a stirred solution of 5% aqueous
(Sodium Thiosulfate) .-
Visual Cue: The dark brown/purple color of iodine should vanish, leaving a white or pale yellow precipitate.
-
-
Isolation:
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine.[1]
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity is required. Column chromatography is rarely needed for this method.
Module 3: Troubleshooting & FAQs
Q1: I am observing low yields (<50%). What is going wrong?
Diagnosis: This is often due to incomplete conversion caused by the deactivating nature of the chlorophenyl group. Solution:
-
Increase Oxidant: Increase CAN loading to 1.0 equiv.
-
Temperature Boost: Raise reaction temperature to reflux (80°C) in MeCN. The chlorophenyl ring withdraws electron density, making the C4 position less nucleophilic than in unsubstituted pyrazole. Thermal energy helps overcome this activation barrier.
-
Check Solvent: Ensure the substrate is fully dissolved. If precipitation occurs during reaction, switch to DMF.
Q2: I see a spot corresponding to N-iodination on my TLC.
Diagnosis: Under basic or neutral conditions, the pyrazole nitrogen can act as a nucleophile. Solution:
-
Acidify: The CAN method is inherently acidic, which usually suppresses N-iodination. If using Method B (NIS), ensure TFA (Trifluoroacetic acid) is present.[2] Protonation of the pyridine-like nitrogen (
) directs the electrophile to the C4 carbon. -
Thermodynamic Control: N-iodo species are often kinetically formed but thermodynamically unstable. Heating the reaction (as recommended in Step 3) often rearranges the N-iodo intermediate to the stable C4-iodo product.
Q3: The product is colored (red/brown) even after workup.
Diagnosis: Trapped molecular iodine in the crystal lattice. Solution:
-
Enhanced Quench: Wash the organic layer twice with saturated
. -
Charcoal Treatment: Dissolve the crude product in hot ethanol, add activated charcoal, filter while hot, and then recrystallize.
Q4: Can I use this for scale-up (100g+)?
Answer: Yes, but Method C (I₂/H₂O₂) is safer for large scale to avoid heavy metal waste (Cerium) and explosion hazards associated with dry CAN residues. However, for the chlorophenyl derivative, reaction times with
Module 4: Mechanistic Visualization
The following diagrams illustrate the reaction pathway and the troubleshooting logic.
Diagram 1: Electrophilic Aromatic Substitution Pathway
Caption: Mechanism of CAN-mediated iodination. The oxidant generates an electrophilic iodine species which attacks the C4 position, the most nucleophilic site of the pyrazole.[3]
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for resolving common yield and purity issues during the iodination process.
References
-
BenchChem. (2025).[1][2][3][4] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025).[5] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 9225–9229.[6] Retrieved from
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73, 6666-6670.[7] Retrieved from
-
Pavilek, B., et al. (2024).[8] A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum, ECSOC-28. Retrieved from
-
Ajvazi, N., & Stavber, S. (2022).[9] Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021. Compounds. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 8. sciforum.net [sciforum.net]
- 9. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Iodinated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The introduction of an iodine atom to the pyrazole core is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. This functionalization allows for further molecular complexity through cross-coupling reactions.[1][2] However, the unique physicochemical properties of iodinated compounds, and the potential for related impurities, necessitate the development of robust and specific analytical methods to ensure their purity, efficacy, and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of iodinated pyrazoles, grounded in scientific principles and practical application.
The Analytical Challenge: Understanding Iodinated Pyrazoles
Iodinated pyrazoles present a unique set of challenges in HPLC method development. The presence of the bulky, electron-rich iodine atom can lead to issues such as peak tailing due to secondary interactions with the stationary phase. Furthermore, the synthesis of these compounds can result in a variety of impurities, including regioisomers (e.g., C4- vs. C5-iodination), unreacted starting materials, and by-products from the iodination reaction.[2][3] Therefore, a successful HPLC method must be able to resolve the active pharmaceutical ingredient (API) from all potential impurities.
Strategic Approach to Method Development: A Comparative Analysis
A systematic approach to HPLC method development is crucial for achieving optimal separation. The following sections compare key chromatographic parameters and their impact on the analysis of iodinated pyrazoles.
Column Selection: The Foundation of Separation
The choice of the stationary phase is the most critical factor in achieving the desired selectivity. For iodinated pyrazoles, which are generally non-polar to moderately polar, reverse-phase HPLC is the predominant technique.
| Stationary Phase | Key Characteristics & Performance for Iodinated Pyrazoles | Recommended For |
| C18 (Octadecyl Silane) | The most common and versatile reverse-phase column. Provides good retention for a wide range of hydrophobic compounds. Can sometimes exhibit peak tailing with halogenated compounds due to silanol interactions. | Initial method development and for a broad range of iodinated pyrazoles.[4][5] |
| C8 (Octyl Silane) | Less retentive than C18, leading to shorter analysis times. May provide better peak shape for more hydrophobic compounds by reducing secondary interactions. | More hydrophobic iodinated pyrazoles or when faster analysis is required. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic pyrazole ring. Can be particularly effective in resolving isomers or compounds with similar hydrophobicity.[6] | Separating regioisomers and structurally similar impurities. |
| Pentafluorophenyl (PFP) | Provides unique selectivity for halogenated compounds due to dipole-dipole, π-π, and ion-exchange interactions.[6] Can significantly improve the resolution of positional isomers and related substances. | Challenging separations where traditional C18 columns fail to provide adequate resolution. |
Expert Insight: While C18 columns are a reliable starting point, for complex separations involving multiple isomers of iodinated pyrazoles, a PFP or Phenyl-Hexyl column should be considered early in the method development process to exploit alternative separation mechanisms.
Mobile Phase Optimization: Fine-Tuning the Separation
The mobile phase composition dictates the retention and elution of the analytes. A careful selection of the organic modifier, aqueous phase, and additives is essential.
| Mobile Phase Component | Effect on Separation | Typical Starting Conditions |
| Organic Modifier | Acetonitrile (ACN) is generally preferred over methanol (MeOH) for the analysis of aromatic and halogenated compounds as it often provides better peak shape and lower UV cutoff.[7] | A gradient of ACN and water is a good starting point. |
| Aqueous Phase/Buffer | The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For neutral iodinated pyrazoles, a simple water/organic mobile phase may suffice. For ionizable pyrazoles, buffering the mobile phase is critical. | For neutral compounds, start with water. For ionizable compounds, use a buffer system appropriate for the pKa of the analyte (e.g., phosphate buffer, ammonium acetate). |
| Additives (e.g., TFA, Formic Acid) | Small amounts of acid (0.05-0.1%) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase, thereby reducing peak tailing.[4][6] Trifluoroacetic acid (TFA) is effective but can suppress MS signals if LC-MS is used. Formic acid is a good alternative for MS-compatible methods. | 0.1% TFA or Formic Acid in both the aqueous and organic phases. |
Detection Techniques: Seeing the Unseen
The choice of detector depends on the concentration levels of the impurities and the need for structural information.
| Detector | Advantages | Disadvantages |
| UV/Vis (DAD/PDA) | Robust, widely available, and provides good sensitivity for chromophoric compounds like pyrazoles.[4][5] A Diode Array Detector (DAD) or Photodiode Array (PDA) allows for the acquisition of the entire UV spectrum, which is useful for peak purity assessment. | Not suitable for non-chromophoric impurities. Co-eluting impurities with similar spectra may not be detected. |
| Mass Spectrometry (MS) | Provides mass information, enabling the identification of unknown impurities and confirmation of known ones. Highly sensitive and specific.[8] | More expensive and complex than UV detection. Mobile phase selection is more restrictive (volatile buffers required). |
Recommendation: For routine purity analysis, a DAD/PDA detector is often sufficient. However, during method development and for the identification of unknown degradation products, coupling HPLC with a mass spectrometer is highly recommended.
Workflow for HPLC Method Development
The following workflow provides a systematic approach to developing a robust HPLC method for the purity analysis of iodinated pyrazoles.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
The following protocols provide a starting point for the purity analysis of a hypothetical iodinated pyrazole.
Protocol 1: General Purpose RP-HPLC Method
This method is a good starting point for most iodinated pyrazoles.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or DAD/PDA for spectral analysis)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Protocol 2: Alternative Selectivity for Isomer Separation
This method is recommended when co-elution of isomers is observed with a C18 column.
-
Column: PFP, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20-80% B
-
12-15 min: 80% B
-
15-15.1 min: 80-20% B
-
15.1-20 min: 20% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm (or DAD/PDA)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of 0.5 mg/mL.
Forced Degradation Studies: Ensuring a Stability-Indicating Method
Forced degradation studies are essential to demonstrate the specificity of an HPLC method for purity analysis.[9][10][11] These studies involve subjecting the iodinated pyrazole to harsh conditions to generate potential degradation products. The developed HPLC method must be able to separate the parent compound from all significant degradants.
Caption: Overview of forced degradation studies.
A summary of typical forced degradation conditions is provided below:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at room temperature |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80 °C (solid state and solution) | 48 hours |
| Photolytic | ICH-compliant light exposure | As per ICH Q1B guidelines |
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of iodinated pyrazoles requires a systematic approach and a thorough understanding of the underlying chromatographic principles. By carefully selecting the column, optimizing the mobile phase, and employing appropriate detection techniques, a method that is specific, sensitive, and stability-indicating can be achieved. The comparative data and protocols presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical and related industries, enabling them to ensure the quality and safety of these important compounds.
References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Validated Stability-Indicating HPLC Method for the Determination of Pantoprazole in the Presence of Its Degradation Products. (2010). Asian Journal of Research in Chemistry. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (1982). Journal of Chromatographic Science. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass. [Link]
-
Challenges in HPLC Technology and Potential Solutions. (2023). GMI, Inc. [Link]
-
Halogenated Molecule Sticking to Column. (2008). Chromatography Forum. [Link]
-
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2015). Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). Chemistry & Biodiversity. [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. [Link]
-
Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC - An-Najah journals. (2024). An-Najah National University. [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]
-
Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (2025). ResearchGate. [Link]
-
Separation of Pyrazole on Newcrom R1 HPLC column. (2018). SIELC Technologies. [Link]
-
Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. (n.d.). Scholars Research Library. [Link]
-
Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). RSC Advances. [Link]
-
A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. ajrconline.org [ajrconline.org]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. onyxipca.com [onyxipca.com]
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- 11. pharmainfo.in [pharmainfo.in]
Reactivity Face-Off: A Researcher's Guide to 4-Iodo-Pyrazole vs. 4-Bromo-Pyrazole in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrazole scaffold, a ubiquitous motif in pharmacologically active compounds, often requires functionalization at the C4-position. This guide provides an in-depth technical comparison of two common precursors, 4-iodo-pyrazole and 4-bromo-pyrazole, in the context of palladium-catalyzed cross-coupling reactions. By examining the underlying principles and presenting supporting experimental data, we aim to equip you with the insights needed to make informed decisions in your synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The fundamental difference in reactivity between 4-iodo-pyrazole and 4-bromo-pyrazole in cross-coupling reactions lies in the inherent properties of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity in palladium-catalyzed reactions is C-I > C-Br > C-Cl , a direct consequence of the bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to the crucial oxidative addition step in the catalytic cycle. This often translates to milder reaction conditions, shorter reaction times, and broader substrate scope for iodo-pyrazoles.
However, as we will explore, this higher reactivity can sometimes be a double-edged sword, leading to undesired side reactions such as dehalogenation.
Suzuki-Miyaura Coupling: A Tale of Reactivity and Selectivity
The Suzuki-Miyaura coupling is a workhorse in C-C bond formation. When comparing 4-iodo- and 4-bromo-pyrazoles, a nuanced picture emerges.
Theoretical Reactivity vs. Practical Application
The lower bond dissociation energy of the C-I bond suggests that 4-iodo-pyrazole should be the more reactive partner in Suzuki couplings. This is often the case, with reactions proceeding under milder conditions. However, a comparative study on halogenated aminopyrazoles has revealed that 4-bromo and 4-chloro-pyrazoles can be superior substrates due to a reduced propensity for a key side reaction: dehalogenation[1][2][3][4].
Dehalogenation is the premature removal of the halogen atom from the starting material, leading to the formation of an undesired, non-coupled pyrazole. This side reaction can significantly reduce the yield of the desired product, especially with highly reactive substrates like 4-iodo-pyrazole[2][5].
Comparative Data: Suzuki-Miyaura Coupling
| Halogen at C4 | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | Pd(PPh₃)₄ / Na₂CO₃ | 80 - 100 | 2 - 12 | 70 - 95 | Higher reactivity, but potential for dehalogenation. Milder conditions are often sufficient. |
| Bromo | XPhos Pd G2 / K₃PO₄ | 100 - 120 | 12 - 24 | 75 - 98 | Lower reactivity requiring more robust catalysts and higher temperatures. Less prone to dehalogenation[1][6][7]. |
Sonogashira Coupling: The Clear Advantage of the Iodo-Substrate
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, often showcases the starkest difference in reactivity between iodo- and bromo-pyrazoles.
The general reactivity trend for Sonogashira couplings is Aryl Iodide > Aryl Bromide [8][9]. This is particularly evident with less reactive heterocyclic systems like pyrazoles. In many instances, 4-iodo-pyrazoles undergo smooth coupling under standard Sonogashira conditions, while their 4-bromo counterparts may show little to no reactivity[10][11]. This disparity allows for selective couplings in molecules bearing both iodo and bromo substituents.
Comparative Data: Sonogashira Coupling
| Halogen at C4 | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | PdCl₂(PPh₃)₂ / CuI / Et₃N | Room Temp - 60 | 1 - 6 | 80 - 95 | High reactivity allows for mild conditions and broad alkyne scope. |
| Bromo | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 80 - 110 | 12 - 24 | 40 - 80 | Significantly lower reactivity often requiring specialized ligands and higher temperatures. May not be suitable for all alkyne partners[12]. |
Heck Reaction: A Less Pronounced but Still Significant Difference
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, also follows the general reactivity trend of C-I > C-Br[13][14]. While the difference may not be as dramatic as in the Sonogashira coupling, 4-iodo-pyrazoles typically provide higher yields in shorter reaction times and at lower temperatures compared to 4-bromo-pyrazoles. The use of more forcing conditions for 4-bromo-pyrazoles can sometimes lead to side reactions and lower overall efficiency.
Due to a lack of direct head-to-head comparative studies under identical conditions in the literature, the following table is a generalization based on typical conditions reported for each substrate.
Comparative Data: Heck Reaction
| Halogen at C4 | Typical Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Considerations |
| Iodo | Pd(OAc)₂ / PPh₃ / Et₃N | 80 - 100 | 4 - 12 | 75 - 90 | Generally good reactivity with a variety of alkenes. |
| Bromo | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 100 - 140 | 12 - 36 | 60 - 85 | Requires higher temperatures and often more electron-rich phosphine ligands to achieve good conversion[13][14]. |
Experimental Protocols
General Suzuki-Miyaura Coupling of 4-Bromo-Pyrazole
A detailed protocol for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative is as follows:
-
To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel[6].
General Sonogashira Coupling of 4-Iodo-Pyrazole
A representative procedure for the Sonogashira coupling of a 4-iodopyrazole is as follows:
-
To a flask under an inert atmosphere, add the 4-iodo-pyrazole (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Add a suitable solvent such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Catalytic Cycles
To better understand the mechanistic underpinnings of these reactions, the following diagrams illustrate the generalized catalytic cycles.
Conclusion and Recommendations
The choice between 4-iodo-pyrazole and 4-bromo-pyrazole is a strategic one that depends on the specific cross-coupling reaction and the overall synthetic plan.
-
For Suzuki-Miyaura couplings , while 4-iodo-pyrazole offers higher intrinsic reactivity, the potential for dehalogenation should be carefully considered. 4-Bromo-pyrazole may provide a more robust and higher-yielding route, albeit under more forcing conditions.
-
In Sonogashira couplings , 4-iodo-pyrazole is the clear substrate of choice, often providing excellent yields under mild conditions where the bromo-analogue is unreactive.
-
For Heck reactions , 4-iodo-pyrazole generally offers advantages in terms of reaction rates and conditions. However, 4-bromo-pyrazole can often be a viable, albeit less reactive, alternative.
Ultimately, the optimal choice will be guided by factors such as the availability and cost of the starting materials, the functional group tolerance required, and the desired reaction conditions. This guide provides the foundational knowledge to make a well-informed decision for your specific research needs.
References
- Jedinák, L., Tomanová, P., & Gucký, T. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12343–12356.
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(II) Complexes. The Journal of Organic Chemistry, 70(25), 10497-10502.
- Jedinák, L., Tomanová, P., & Gucký, T. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Jedinák, L., Tomanová, P., & Gucký, T. (2016).
- Thompson, A. E., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8941-8944.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844.
- de Souza, A. L. F., et al. (2018). Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. New Journal of Chemistry, 42(1), 225-233.
- Kollár, L., & Keglevich, G. (2010). Flow Chemistry: Sonogashira Coupling. Molecules, 15(4), 2588-2601.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.
- Chinchilla, R., & Nájera, C. (2011). Copper-free Sonogashira cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5084-5121.
- Jakobi, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Sustainable Chemistry & Engineering, 11(47), 16935–16945.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
- Tomanová, P., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(26), 4846-4855.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Heravi, M. M., & Faraj, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2035.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (1998). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chemical Society Reviews, 27(6), 419-426.
- Li, J. J. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(47), 16935–16945.
- Anant, P. V., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6061-6086.
- Wang, C., et al. (2020). A Copper-Catalyzed Sonogashira Coupling Reaction of Diverse Activated Alkyl Halides with Terminal Alkynes Under Ambient Conditions.
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Safety Operating Guide
Operational Guide: Safe Management and Disposal of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
Executive Summary & Hazard Profiling
3-(4-Chlorophenyl)-4-iodo-1H-pyrazole is a di-halogenated nitrogen heterocycle commonly used as a scaffold in medicinal chemistry (e.g., kinase inhibitors).[1][2][3] Its disposal requires strict adherence to halogenated waste protocols due to the presence of both Chlorine and Iodine atoms.
Unlike standard organic waste, this compound presents specific downstream risks during incineration. The thermal decomposition of the iodine and chlorine substituents generates corrosive acid gases (HI and HCl), necessitating disposal in incinerators equipped with wet gas scrubbers.
Chemical Hazard Snapshot
| Property | Classification | Operational Implication |
| GHS Classification | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2 | Standard PPE (Nitrile gloves, safety glasses) required. |
| Environmental | Aquatic Acute 1 / Chronic 1 | ZERO DISCHARGE. Absolutely no sink disposal. |
| Reactivity | C-I Bond (Labile) | Potential for iodine release if exposed to strong oxidizers or light for prolonged periods. |
| Waste Code | Halogenated Organic | Must be segregated from non-halogenated solvents to avoid surcharges and safety violations. |
Pre-Disposal Assessment
Before initiating disposal, characterize the physical state of the waste. The presence of the iodine atom makes this compound distinct from standard chlorinated solvents.
The "Halogen Rule"
In waste management, if a mixture contains >1,000 ppm (0.1%) of halogenated compounds, the entire mixture is classified as Halogenated Waste .
-
Why this matters: Non-halogenated waste (e.g., Acetone, Ethanol) is often used as a secondary fuel source (Fuel Blending) in cement kilns. Halogenated waste cannot be used this way because burning it releases acid rain components (
, ). It requires high-temperature incineration ( ) with specific pollution controls.
Step-by-Step Disposal Protocols
Stream A: Solid Waste (Pure Compound)
Applicable for: Expired stocks, failed reaction solids, lyophilized powders.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers, as residual Iodine can corrode metal over time.
-
Labeling: Apply a hazardous waste label immediately.
-
Primary Constituent: "this compound"
-
Hazard Checkbox: Toxic, Irritant.
-
-
Segregation: Do not mix with solid oxidizers (e.g., permanganates) or reactive metals (e.g., zinc dust), as the C-I bond can react under thermal stress.
-
Storage: Store in a satellite accumulation area (SAA) away from light until pickup.
Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC effluent, reaction solvents (DCM, DMSO, DMF).
-
Segregation (CRITICAL):
-
Scenario 1: Dissolved in DCM/Chloroform. Pour into the Halogenated Solvent carboy.
-
Scenario 2: Dissolved in Acetone/Methanol. Because the solute (the pyrazole) is halogenated, this MUST go into the Halogenated Solvent carboy, even if the solvent itself is non-halogenated.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acidic workups (e.g., HI generation), neutralize with Sodium Bicarbonate before bottling to prevent gas buildup.
-
Cap Venting: Use vented caps if the waste solution contains residual oxidizers (like peroxides) to prevent pressure accumulation.
Stream C: Contaminated Debris
Applicable for: Syringes, needles, gloves, paper towels.
-
Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps container labeled "Chemical Contaminated Sharps."
-
Dry Debris: Gloves and paper towels heavily soiled with the compound should be double-bagged (clear polyethylene) and placed in the Hazardous Solid Waste drum, not the regular trash.
The Scientific Logic: Why Segregation Matters
Trustworthiness through Causality
The decision to segregate this specific pyrazole derivative is governed by the combustion chemistry of its substituents.
The Incineration Pathway:
-
Hydrogen Iodide (HI): Upon incineration, the Iodine atom forms HI gas or elemental Iodine (
). is purple, corrosive, and can pass through standard particulate filters. It requires a caustic scrubber (NaOH spray) in the smokestack to capture it as NaI (salt). -
Hydrogen Chloride (HCl): Similarly forms hydrochloric acid gas.
-
Operational Cost: Incinerators charge significantly more for halogenated streams because of the cost of running these scrubbers and the wear on their equipment. Mislabeling this pyrazole as "Non-Halogenated" can damage facility infrastructure and lead to regulatory fines (RCRA violations).
Emergency Procedures (Spill Response)
Stop: If the spill is >500mg or outside a fume hood, evacuate the immediate area.
| Scenario | Response Protocol |
| Dry Powder Spill | 1. Dampen a paper towel with water (to prevent dust generation).2. Gently wipe up the powder.3. Place waste in a sealed bag labeled "Hazardous Debris".4. Wash surface with soap and water to remove trace Iodine residues.[4] |
| Liquid Spill (in Hood) | 1. Cover with vermiculite or activated charcoal pads.2. Do not use standard paper towels if the solvent is flammable (static risk).3. Scoop absorbent into a hazardous waste jar.4. Wipe area with 10% Sodium Thiosulfate if iodine staining is visible (turns colorless). |
Decision Matrix: Waste Stream Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision matrix ensuring proper segregation of halogenated pyrazole waste streams to meet EPA/RCRA compliance.
References
-
Occupational Safety and Health Administration (OSHA). (2012). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6][7] United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. RCRA Regulations.[8] [Link]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7] National Academies Press. [Link]
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- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Definitive Guide to Personal Protective Equipment (PPE) for Handling 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-(4-Chlorophenyl)-4-iodo-1H-pyrazole, a halogenated pyrazole derivative. By understanding the compound's potential hazards based on its structural analogs, we can establish a robust framework for its safe handling, from initial preparation to final disposal. This document is designed to build trust by offering value beyond the product itself, ensuring that rigorous safety protocols are an integral part of your innovative research.
Hazard Assessment: An Evidence-Based Approach
Key Structural Analogs and Their Known Hazards:
| Compound | Key Hazards |
| 4-Iodo-1H-pyrazole | Harmful if swallowed, Causes skin and eye irritation, May be harmful if inhaled.[1] |
| 3-Iodo-1H-pyrazole | Causes skin and serious eye irritation, May cause respiratory irritation.[2] |
| 3-(4-chlorophenyl)-1H-pyrazole | Toxic if swallowed, Causes serious eye damage. |
| 4-(4-Chlorophenyl)-1H-pyrazole | Causes skin and eye irritation, May cause respiratory irritation.[3] |
| 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Harmful if swallowed, Causes skin and serious eye irritation.[4] |
Based on this data, it is prudent to assume that this compound is harmful if swallowed, toxic in contact with skin, causes serious eye damage, and may cause skin and respiratory irritation. A conservative and safety-first approach is therefore essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the final and critical barrier between the researcher and potential chemical exposure.[5][6] For this compound, a comprehensive PPE strategy is mandatory.
Eye and Face Protection: The First Line of Defense
Rationale: The high likelihood of severe eye irritation or damage, as indicated by analogs like 3-(4-chlorophenyl)-1H-pyrazole, necessitates robust eye and face protection.
-
Minimum Requirement: Safety goggles that provide a complete seal around the eyes to protect against dust particles and splashes.[7]
-
Recommended: A full-face shield worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[7][8] This provides an additional layer of protection for the entire face.
Skin and Body Protection: Preventing Dermal Contact
Rationale: Halogenated organic compounds can be absorbed through the skin, and related pyrazoles are known skin irritants.[1][2][4] Therefore, preventing any skin contact is crucial.
-
Gloves: Chemical-resistant gloves are mandatory. Given the compound's structure, nitrile or neoprene gloves are recommended. Always double-glove when handling the pure compound or concentrated solutions.[6][7] It is critical to check the breakthrough time of the specific glove material against similar chemicals if possible. Contaminated gloves should be removed and disposed of properly.
-
Laboratory Coat: A full-length laboratory coat, preferably made of a low-permeability material, must be worn and fully buttoned.
-
Additional Protection: For operations with a higher risk of spills or significant aerosol generation, consider using a chemical-resistant apron and arm sleeves.[8]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: The solid, powdered nature of this compound presents a risk of aerosolization. Analogs are known to cause respiratory irritation.[2][3]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.
-
Respirator: In situations where a fume hood is not available or as a supplementary measure during spill cleanup, a respirator is required. A NIOSH-approved N95 dust mask is the minimum requirement for handling the solid powder.[9] For situations with potential for vapor or higher concentrations, a respirator with an organic vapor cartridge may be necessary.[6]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Safe Handling and Experimental Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Weighing and Solution Preparation:
-
Handle the solid powder carefully to avoid creating dust.[3]
-
When preparing solutions, always add the solid compound to the solvent slowly.
-
-
During the Experiment:
-
Keep all containers with the compound tightly closed when not in use.
-
Be aware of the location of the nearest safety shower and eyewash station.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Wash hands thoroughly with soap and water after the work is complete, even after removing gloves.[10]
-
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazard level.
-
Assess and Protect: If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]
Waste Disposal Protocol
Rationale: Iodinated organic compounds are known environmental pollutants that can be persistent and form toxic byproducts.[12][13] Therefore, they must not be discharged into the sewer system.[14]
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.
-
Disposal Method: The primary recommended disposal method is incineration at a licensed hazardous waste facility.[13] This ensures the complete destruction of the compound.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity within the laboratory.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal. Retrieved from [Link]
-
EPOS™. (n.d.). What should not go down the drain: time, money and contrast media. Retrieved from [Link]
-
Putsevich, M., & Knap, N. (2022). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. PMC. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
MDPI. (2023, January 1). Removal of Iodine-Containing X-ray Contrast Media from Environment: The Challenge of a Total Mineralization. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
-
Beilstein Archives. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
- Google Patents. (n.d.). Novel substituted pyrazole derivatives, process for their preparation and use as herbicides.
-
PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of the pyrazole scaffold. Retrieved from [Link]
-
SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
-
ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Personal Protective Equipment for Methyl Iodide Use. Retrieved from [Link]
-
Pharmacy Purchasing & Products Magazine. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
